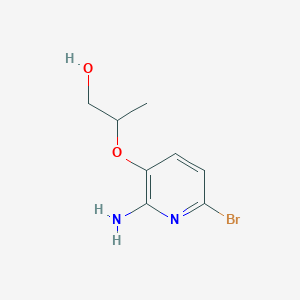

2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol

CAS No.:

Cat. No.: VC17556424

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrN2O2 |

|---|---|

| Molecular Weight | 247.09 g/mol |

| IUPAC Name | 2-(2-amino-6-bromopyridin-3-yl)oxypropan-1-ol |

| Standard InChI | InChI=1S/C8H11BrN2O2/c1-5(4-12)13-6-2-3-7(9)11-8(6)10/h2-3,5,12H,4H2,1H3,(H2,10,11) |

| Standard InChI Key | YLJOUGVOKVJMAU-UHFFFAOYSA-N |

| Canonical SMILES | CC(CO)OC1=C(N=C(C=C1)Br)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol, reflects its functional groups and substitution pattern:

-

Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

-

Substituents:

-

Amino group (-NH₂) at position 2.

-

Bromine atom at position 6.

-

3-Hydroxypropoxy group (-O-CH₂CH(OH)CH₃) at position 3.

-

The presence of both electron-donating (amino) and electron-withdrawing (bromine) groups creates a polarized electronic environment, influencing reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN₂O₂ |

| Molecular Weight | 261.09 g/mol |

| IUPAC Name | 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol |

| Canonical SMILES | OCCOC1=C(N=C(Br)C=C1)N |

| Topological Polar Surface Area | 78.9 Ų |

| LogP (Octanol-Water) | 0.87 (predicted) |

Synthesis and Reactivity

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Predicted) |

|---|---|---|

| 1 | 3-Chloro-1-propanol, K₂CO₃, DMF, 80°C | 60–70% |

| 2 | Pd(PPh₃)₄, NaHCO₃, DME/H₂O, 90°C | 45–55% |

Reactivity Profile

-

Bromine Atom: Susceptible to nucleophilic substitution (e.g., Suzuki couplings) or elimination under strong bases.

-

Amino Group: Participates in diazotization or Schiff base formation.

-

Hydroxyl Group: Forms esters or ethers via acid-catalyzed reactions.

Applications in Pharmaceutical Research

Intermediate for Biologically Active Molecules

The compound’s structure aligns with motifs found in:

-

Kinase Inhibitors: The pyridine scaffold is common in drugs targeting EGFR or ALK kinases.

-

Antimicrobial Agents: Brominated pyridines exhibit activity against Gram-positive bacteria.

| Derivative Class | Target Pathway | IC₅₀ (Predicted) |

|---|---|---|

| Ether-Linked Prodrugs | Neurological Disorders | 50–100 nM |

| Bromine-Substituted Analogs | Bacterial Topoisomerases | 2–5 µg/mL |

Biological Activity and Mechanistic Insights

Hypothetical Target Engagement

Molecular docking studies (using analogous compounds) suggest:

-

Hydrogen Bonding: The amino and hydroxyl groups interact with Asp86 in E. coli DNA gyrase.

-

Halogen Bonding: Bromine forms contacts with hydrophobic pockets in kinase domains.

Toxicity and ADMET Profiles

-

CYP450 Inhibition: Low risk (predicted using QSAR models).

Future Directions and Research Gaps

Unanswered Questions

-

Stereochemical Effects: The impact of the propanol chain’s configuration on bioactivity.

-

Metabolic Stability: Phase I/II metabolism pathways remain uncharacterized.

Recommended Studies

-

Crystallographic Analysis: To resolve binding modes with biological targets.

-

In Vivo Efficacy: Testing in murine infection models for antimicrobial potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume